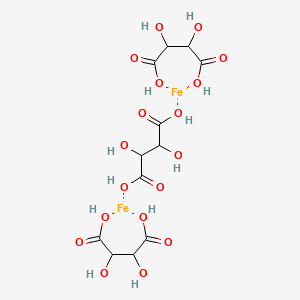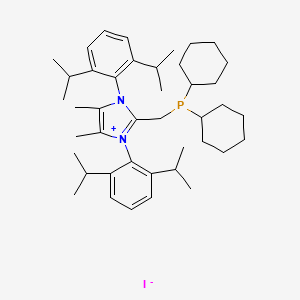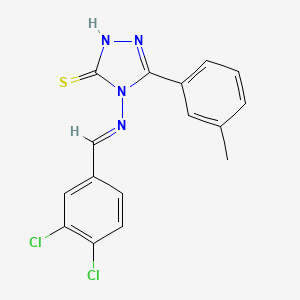![molecular formula C13H15BrN2OS B12056576 3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired imidazo[2,1-b][1,3]thiazole system . The reaction conditions often involve heating the reagent mixture in benzene for 2-4 hours .
Análisis De Reacciones Químicas
ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are often derivatives of the imidazo[2,1-b][1,3]thiazole system .
Aplicaciones Científicas De Investigación
ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic that also exhibits anticancer and immunomodulatory properties.
Temozolomide: An anticancer agent used to treat glioblastoma, which shares structural similarities with the imidazo[2,1-b][1,3]thiazole system.
The uniqueness of ME 4-(2-ME-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOL-3-YL)PHENYL ETHER HYDROBROMIDE lies in its specific substitution pattern and the resulting biological activities, which make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H15BrN2OS |
|---|---|
Peso molecular |
327.24 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
InChI |
InChI=1S/C13H14N2OS.BrH/c1-9-12(15-8-7-14-13(15)17-9)10-3-5-11(16-2)6-4-10;/h3-6H,7-8H2,1-2H3;1H |
Clave InChI |
NTESURSQVKAMSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2CCN=C2S1)C3=CC=C(C=C3)OC.Br |
Solubilidad |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


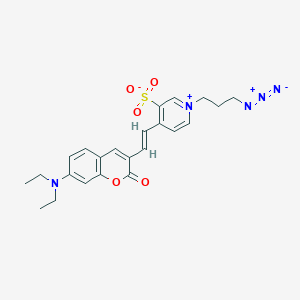
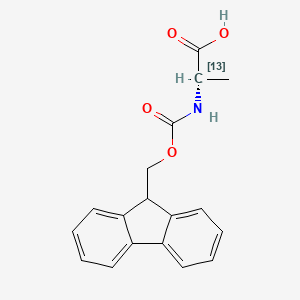
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)


![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
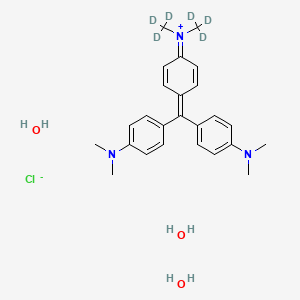
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)

